

Comparative Toxicity of Aliphatic Nitriles: A Focus on 3-Butenenitrile

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Compound of Interest					
Compound Name:	3-Butenenitrile				
Cat. No.:	B123554	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of various aliphatic nitriles, with a specific focus on **3-Butenenitrile** (also known as allyl cyanide). The information presented herein is supported by experimental data to assist researchers in understanding the relative hazards associated with these compounds.

The toxicity of many aliphatic nitriles is primarily attributed to their metabolic conversion to cyanide, a potent inhibitor of cellular respiration.[1][2] However, the rate of cyanide release and the intrinsic toxicity of the parent molecule and other metabolites can lead to significant differences in the toxicological profiles of individual nitriles.[1][3] **3-Butenenitrile**, in particular, exhibits unique neurotoxic properties that are not solely explained by cyanide production.[4]

Quantitative Toxicity Data

The following table summarizes the acute toxicity data for **3-Butenenitrile** and other selected aliphatic nitriles.



Compound	Chemical Formula	Species	Route	LD50/LC50	Reference
3- Butenenitrile	C4H5N	Rat	Oral	115 mg/kg	[5]
Rat	Inhalation	500 ppm (4 hr, LCLo)	[5]		
Acetonitrile	CH3CN	Mouse	Inhalation	2693 ppm (1 hr)	[6][7][8]
Rat	Oral	175 mg/kg	[7]		
Mouse	Oral	170-520 mg/kg	[9]		
Propionitrile	C3H5N	Mouse	Inhalation	163 ppm (1 hr)	[6][8]
n-Butyronitrile	C4H7N	Mouse	Inhalation	249 ppm (1 hr)	[6]
Acrylonitrile	C3H3N	Rat	Oral	78 mg/kg	[10]
Mouse	Inhalation	50 ppm (fetotoxicity)	[8]		
Valeronitrile	C5H9N	Rat	Oral	350 mg/kg	

LD50: Median lethal dose. LC50: Median lethal concentration. LCLo: Lowest published lethal concentration.

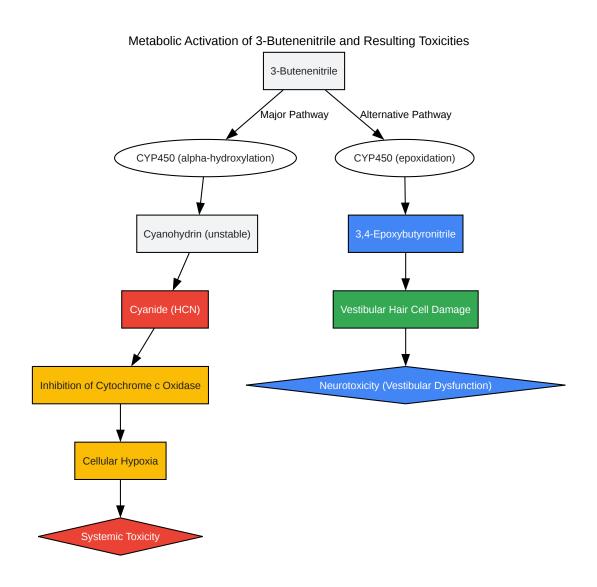
Metabolic Activation and Toxicity Pathways

The metabolism of aliphatic nitriles is a critical determinant of their toxicity. The primary pathway involves the oxidation of the carbon alpha to the cyano group by cytochrome P450 enzymes, leading to the formation of an unstable cyanohydrin which then releases cyanide.[3]

3-Butenenitrile, however, possesses a terminal double bond, which allows for an alternative metabolic pathway: epoxidation. This leads to the formation of 3,4-epoxybutyronitrile, a reactive



metabolite that is believed to be responsible for the compound's characteristic vestibular toxicity.[11][12]



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Caption: Metabolism of 3-Butenenitrile leading to systemic and neurotoxicity.

Experimental Protocols

The following are summaries of standardized protocols for assessing the acute toxicity of chemicals like aliphatic nitriles.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.

- 1. Principle: A stepwise procedure is used with a limited number of animals per step. The substance is administered orally to a group of animals at one of the defined dose levels. The outcome of this step (survival or death) determines the dose for the next step.
- 2. Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used. Animals are acclimatized to laboratory conditions for at least 5 days before the study.
- 3. Dosing: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The volume administered should not exceed 1 mL/100 g of body weight (2 mL/100 g for aqueous solutions).
- 4. Observation Period: Animals are observed for a total of 14 days. Special attention is given to the first few hours after dosing and observations are made at least once daily thereafter.
- 5. Endpoints:
- Mortality: The number of animals that die during the observation period is recorded.
- Clinical Signs: Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system signs.
- Body Weight: Individual animal weights are recorded shortly before the test substance is administered and at least weekly thereafter.



Pathology: All animals (including those that die during the test and survivors at termination)
are subjected to a gross necropsy.

Acute Inhalation Toxicity (OECD 403)

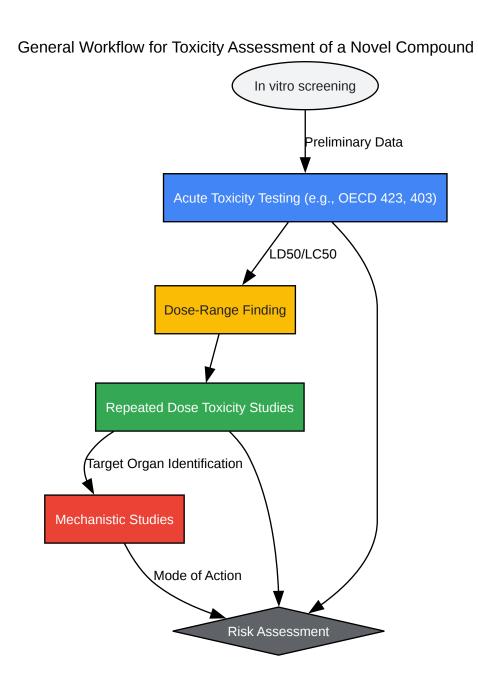
This guideline describes two approaches: a traditional LC50 protocol and a Concentration x Time (C \times t) protocol.[13][14][15]

- 1. Principle: The traditional protocol involves exposing groups of animals to the test substance at several concentration levels for a fixed duration (usually 4 hours).[14] The C x t protocol involves exposing animals to various concentrations for multiple durations to establish a relationship between concentration, exposure time, and lethality.[13][14]
- 2. Animals: Healthy, young adult animals of a commonly used laboratory strain are used (the rat is the preferred species).[16] Animals are acclimatized for at least 5 days prior to the test. [16]
- 3. Exposure Conditions: Animals are typically exposed in whole-body or nose-only inhalation chambers.[16] The temperature in the chamber should be maintained at $22 \pm 3^{\circ}$ C, and the relative humidity should ideally be between 30% and 70%.[16] Oxygen concentration should be at least 19%.[16]
- 4. Observation Period: Animals are observed for at least 14 days post-exposure.[13][14]
- 5. Endpoints:
- Mortality: The number of animals that die during the observation period is recorded.
- Clinical Signs: Observations are similar to those in the oral toxicity study, with a focus on respiratory effects.
- Body Weight: Individual animal weights are recorded before exposure and at least weekly thereafter.
- Pathology: All animals are subjected to a gross necropsy at the end of the study.

Logical Relationship of Toxicity Assessment



The assessment of a chemical's toxicity follows a logical progression from initial screening to detailed mechanistic studies.



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